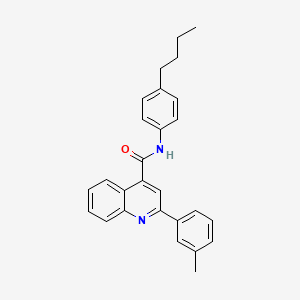![molecular formula C12H12N2O2S2 B4773024 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine](/img/structure/B4773024.png)
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine
説明
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine, also known as TTM, is a synthetic compound that has been widely used in scientific research. TTM belongs to the class of thiomorpholine derivatives and has been found to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine involves the inhibition of the activity of metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix components. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine binds to the active site of metalloproteinases and prevents their activity by blocking the access of substrates to the active site.
Biochemical and Physiological Effects:
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to possess a range of biochemical and physiological effects. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been found to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been shown to inhibit angiogenesis, which is the formation of new blood vessels, in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in lab experiments include its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to be effective in inhibiting the activity of MMPs and ADAMTSs in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been shown to inhibit angiogenesis and to induce apoptosis in cancer cells. However, the limitations of using 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
Future research on 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine should focus on its potential use as a therapeutic agent for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine for therapeutic purposes. In addition, future research should focus on the development of new derivatives of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine with improved solubility and reduced toxicity. Finally, future research should investigate the potential use of 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine in combination with other drugs for the treatment of cancer and other diseases.
科学的研究の応用
4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and repair. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has been found to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs) in various cell types. 4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}thiomorpholine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, and to induce apoptosis, which is programmed cell death, in cancer cells.
特性
IUPAC Name |
thiomorpholin-4-yl-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-12(14-3-6-17-7-4-14)9-8-10(16-13-9)11-2-1-5-18-11/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQQVPVKVULLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiomorpholin-4-yl[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)
![2-cyano-3-[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)acrylamide](/img/structure/B4772961.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)
![diethyl 5-[(3,3-diphenylpropanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4772980.png)

![N-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]isonicotinamide](/img/structure/B4773000.png)
![N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B4773002.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-({3-[(2-thienylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4773011.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![(4-{[2-(4-nitrophenyl)-3-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4773028.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4773033.png)
![5-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4773041.png)